Bisphenol A diglycidyl ether

Epoxy Curing Kinetics Polymer Network Formation Material Science

Bisphenol A diglycidyl ether (BADGE), also known as DGEBA, is a widely used difunctional epoxy monomer characterized by its aromatic bisphenol A backbone and terminal epoxide groups. It serves as the foundational component in the majority of standard liquid epoxy resins, which are valued for their mechanical strength, chemical resistance, and adhesive properties.

Molecular Formula C21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O
Molecular Weight 340.4 g/mol
CAS No. 1675-54-3
Cat. No. B019387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A diglycidyl ether
CAS1675-54-3
Synonyms2,2-bis(4-(2,3-epoxypropoxy)phenyl)propane
2,2-bis(4-glycidyloxyphenyl)propane
2,2-bis(p-glycidyloxyphenyl)propane
Araldite GY 250
bisphenol A diglycidyl ether
DGEBA
DGEBPA
Molecular FormulaC21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
InChIKeyLCFVJGUPQDGYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥85%A neat oil
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A Diglycidyl Ether (CAS 1675-54-3): Benchmark Epoxy Resin Monomer for Industrial and Research Procurement


Bisphenol A diglycidyl ether (BADGE), also known as DGEBA, is a widely used difunctional epoxy monomer characterized by its aromatic bisphenol A backbone and terminal epoxide groups . It serves as the foundational component in the majority of standard liquid epoxy resins, which are valued for their mechanical strength, chemical resistance, and adhesive properties . The resin is typically defined by its epoxy equivalent weight (EEW), which for commercial unmodified grades generally ranges from 180 to 191 g/eq .

Critical Differentiation of Bisphenol A Diglycidyl Ether: Why Generic Epoxy Monomers Are Not Interchangeable


Substituting BADGE with other epoxy monomers like novolac, cycloaliphatic, or bisphenol F resins will fundamentally alter a system's reactivity, thermal stability, and processability, even when using identical hardeners and cure cycles [1]. These performance shifts are driven by the unique molecular architecture of BADGE, which dictates a specific balance of properties—moderate viscosity, intermediate reactivity, and predictable thermomechanical behavior—that other epoxy classes cannot replicate [1]. The following evidence quantifies these critical differences to guide informed selection and prevent substitution-related performance failures.

Quantitative Comparative Evidence for Bisphenol A Diglycidyl Ether (BADGE) Against Alternative Epoxy Monomers


Curing Kinetics of Bisphenol A vs. Bisphenol F Diglycidyl Ether (BADGE vs. BFDGE)

When cured with an amine hardener, the initial curing reaction of 4,4′-DGEBA (BADGE) proceeds faster than that of 4,4′-DGEBF (BFDGE), despite both possessing epoxide groups with identical reactivity [1]. This difference is not due to intrinsic reactivity but rather physical intermolecular stacking in BFDGE that sterically hinders the reaction, a barrier not present in BADGE [1].

Epoxy Curing Kinetics Polymer Network Formation Material Science

Thermal Endurance and Glass Transition of Bisphenol A vs. Novolac and Cycloaliphatic Epoxy Resins

BADGE-based networks exhibit a defined hierarchy of thermal performance relative to other epoxy classes. In a direct comparison with a novolac epoxy, the BADGE system shows a significantly lower glass transition temperature (Tg) and inferior thermal endurance [1]. Specifically, after 100 hours of aging at 250°C, a novolac resin retained approximately 93.7% of its initial mass, demonstrating superior thermo-oxidative stability compared to the BADGE network [1].

Thermal Analysis Polymer Degradation Composite Materials

Processability and Gel Time of Bisphenol A vs. Novolac and Cycloaliphatic Epoxy Resins

The gel time of a resin at processing temperatures dictates manufacturing cycle times and pot life. In a direct comparison under identical conditions, BADGE exhibits an intermediate gel time of 16 seconds at 200°C, which is longer than the 14-second gel time for a novolac resin but faster than the 20-second gel time for a cycloaliphatic resin [1].

Process Engineering Rheology Thermoset Manufacturing

Stability of Bisphenol A Diglycidyl Ether vs. Bisphenol F Diglycidyl Ether in Food Simulants

In food simulants, BADGE demonstrates superior chemical stability compared to BFDGE, leading to lower degradation and potentially lower migration of breakdown products. This is evidenced by reduced loss of the parent compound under identical exposure conditions [1].

Food Contact Materials Migration Testing Chemical Stability

Commercial Viscosity and Epoxy Equivalent Weight (EEW) Specification for Bisphenol A Diglycidyl Ether

The viscosity of a liquid epoxy resin is a critical parameter for processability, influencing mixing, degassing, and fiber wet-out. Commercial unmodified BADGE resins, such as Lapox B-11, are specified with a viscosity range of 11,000–15,000 mPa·s at 25°C and an EEW of 184–191 g/eq . This represents a standard viscosity grade, offering a baseline for comparison with lower viscosity variants like Lapox B-9 (8,000–11,000 mPa·s) or specialized ultra-low viscosity resins .

Material Specification Quality Control Procurement

Validated Application Scenarios for Bisphenol A Diglycidyl Ether Based on Comparative Performance Data


General-Purpose Composite Manufacturing and Structural Adhesives

BADGE is the optimal choice when a balance of moderate reactivity, processability, and thermomechanical performance is required. Evidence shows its gel time at 200°C is 16 seconds, which is faster than cycloaliphatic (20 s) but slower than novolac (14 s) resins, providing a broad and forgiving processing window [1]. This makes it ideal for composite fabrication techniques like filament winding, pultrusion, and resin transfer molding (RTM), where it offers excellent fiber wet-out due to its standard viscosity (11,000–15,000 mPa·s) . Its faster initial cure rate compared to BFDGE [2] also supports more efficient manufacturing cycles.

Coatings for Food and Beverage Cans

In food-contact applications, BADGE is the preferred epoxy monomer due to its superior chemical stability compared to BFDGE. In a direct comparison, BADGE exhibited 7% less degradation in 10% ethanol and 3% less in 3% acetic acid food simulants [3]. This quantifiably lower rate of hydrolysis translates to a reduced risk of forming chlorohydrin byproducts and a higher degree of compliance with stringent global regulations for food-contact materials.

Electrical and Electronic Encapsulation (Non-High-Frequency)

While cycloaliphatic epoxy resins possess better dielectric properties for high-frequency applications, BADGE remains the cost-effective and reliable workhorse for standard electrical encapsulation and potting. Its well-understood curing profile [2] ensures consistent and predictable performance for protecting components from moisture, mechanical shock, and vibration in applications where electrical loss is not the primary design constraint.

Research and Development Baseline for New Epoxy Formulations

Due to its well-characterized reactivity [2], thermal behavior (Tg ~145°C with MNA) [1], and rheological properties , BADGE serves as the primary benchmark or control for scientific studies aiming to develop or evaluate new bio-based resins, novel hardeners, or advanced composites. Its performance is the standard against which novel systems are measured, making it an essential reference material for academic and industrial research laboratories.

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